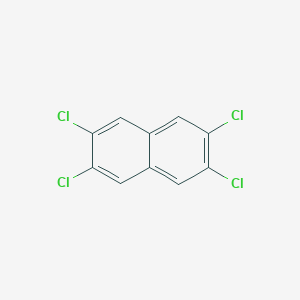

2,3,6,7-四氯萘

描述

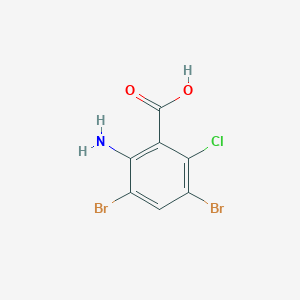

Molecular Structure Analysis

The molecular structure of 2,3,6,7-Tetrachloronaphthalene consists of a naphthalene core with four chlorine atoms attached at the 2, 3, 6, and 7 positions . The InChI string for this compound isInChI=1S/C10H4Cl4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H . Physical and Chemical Properties Analysis

2,3,6,7-Tetrachloronaphthalene is a colorless to pale-yellow solid with an aromatic odor . It has a density of 1.6±0.1 g/cm³, a boiling point of 345.7±37.0 °C at 760 mmHg, and a flash point of 169.5±23.9 °C . The compound is insoluble in water .科学研究应用

环境科学:检测与监测

2,3,6,7-四氯萘是一种多氯萘 (PCN),可以使用气相色谱-质谱联用等先进分析技术在环境样品中检测到 . 该化合物因其潜在的毒性和环境持久性而受到监测,使其成为长期生态健康的担忧。

分析化学:方法开发

在分析化学中,2,3,6,7-四氯萘用作开发旨在检测氯化化合物的分析方法的标准。 其明确定义的结构和性质允许创建校准曲线并测试分析仪器灵敏度 .

药物研究:诱变研究

虽然没有直接用于药物,但 2,3,6,7-四氯萘可用于诱变研究。 作为一种多氯萘,它可以作为模型化合物来研究氯化芳香烃的诱变作用,有助于理解其与生物系统的相互作用 .

材料科学:绝缘涂层

历史上,像 2,3,6,7-四氯萘这样的 PCN 被用作电线的绝缘涂层,因为它们具有热稳定性和介电性能。 虽然它们的使用已被基本淘汰,但由于其历史意义和与旧材料相关的潜在风险,它们仍然是材料科学研究的主题 .

毒理学:风险评估

毒理学研究涉及 2,3,6,7-四氯萘以评估 PCN 带来的风险。 其毒性特征有助于了解类似化合物对人类健康和环境的影响,指导监管决定和安全评估 .

生物技术:研究工具

在生物技术中,2,3,6,7-四氯萘可用作研究氯化芳香族化合物生物降解的研究工具。 研究此类化合物的微生物分解可能导致生物修复领域的生物技术应用,并制定减少污染的策略 .

属性

IUPAC Name |

2,3,6,7-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTLUUBHRXWFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188145 | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34588-40-4 | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34588-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,3,6,7-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034588404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

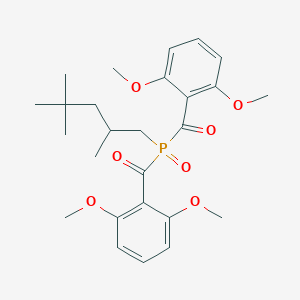

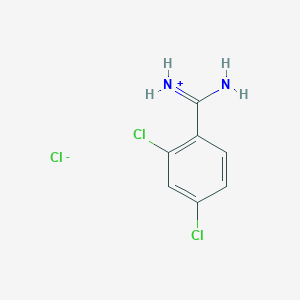

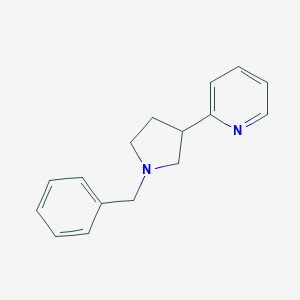

Feasible Synthetic Routes

Q1: What are the magnetic properties of coordination polymers incorporating 2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetrathiolato ligands?

A1: Research has shown that nickel and cobalt coordination polymers containing 2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetrathiolato ligands exhibit interesting magnetic behavior. Specifically, a nickel coordination polymer (complex 7 in the study) displayed ferromagnetic properties below 20 K. [] This ferromagnetism was confirmed through temperature-dependent magnetic susceptibility measurements, magnetization behavior analysis, and heat capacity studies. Furthermore, the complex exhibited a coercive field of 1200 Oe at 4.4 K, as evidenced by its hysteresis loop. [] Similar magnetic characteristics were also observed in analogous cobalt complexes. [] This highlights the potential of these types of compounds in the field of molecular magnetism.

Q2: How is 2,3,6,7-Tetrachloronaphthalene synthesized?

A2: 2,3,6,7-Tetrachloronaphthalene can be synthesized through a cycloaddition reaction involving 4,5-dichloro-o-quinodimethane. [] This approach provides a viable route to obtain 2,3,6,7-tetrasubstituted naphthalene derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

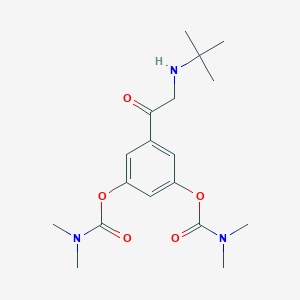

![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)